6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
Description
6-Bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a brominated coumarin derivative featuring a 1,2,3,4-tetrahydroisoquinoline-carbonyl substituent at the 3-position of the coumarin scaffold. This compound is of interest in medicinal chemistry, particularly in studies targeting P-glycoprotein (P-gp)-mediated multidrug resistance, as suggested by related conjugates in the literature .
Properties
IUPAC Name |
6-bromo-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c20-15-5-6-17-14(9-15)10-16(19(23)24-17)18(22)21-8-7-12-3-1-2-4-13(12)11-21/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBZGKLIZHBSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is synthesized separately, often starting from isoquinoline or its derivatives, through hydrogenation or other reduction methods.
Coupling Reaction: The final step involves coupling the brominated chromenone with the tetrahydroisoquinoline moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural analogs of 6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one primarily differ in the substituent at the 3-position of the coumarin core. Key comparisons include:
Key Observations :
- The target compound’s tetrahydroisoquinoline-carbonyl group introduces rigidity and hydrogen-bonding capability, distinguishing it from linear acyl chains (e.g., butyryl).
- Bromination patterns (e.g., 6-position vs. alkyl-chain bromine) influence reactivity and biological targeting.
Biological Activity
6-Bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a compound that combines the structural features of brominated chromenes and tetrahydroisoquinolines. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : C_{15}H_{14}BrN_{1}O_{3}
- Molecular Weight : Approximately 348.18 g/mol
This structure includes a bromine atom at the sixth position and a carbonyl group linked to a tetrahydroisoquinoline moiety, which may enhance its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to 6-bromo derivatives exhibit significant antitumor properties. One study reported that coumarin derivatives, including those with bromine substitutions, showed growth inhibition in various cancer cell lines. The mechanism often involves apoptosis induction and modulation of multidrug resistance pathways .
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis |
| Coumarin Derivative A | 10 | Inhibits proliferation |
| Coumarin Derivative B | 5 | Modulates drug resistance |
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are noted for their neuroprotective effects. They have been studied for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are relevant in neurodegenerative diseases like Alzheimer's . The presence of the tetrahydroisoquinoline moiety in our compound may contribute to similar neuroprotective activities.
AChE Inhibition Study
In a comparative study on AChE inhibitors:
| Compound Name | IC50 (nM) | Selectivity (BuChE/AChE) |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil | 6 | 365 |
| Other Derivatives | Varies | Varies |
The specific IC50 values for 6-bromo derivatives are yet to be determined but are anticipated to show promising inhibition rates based on structural similarities.
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in neurotransmitter breakdown.
- Apoptosis Induction : Similar compounds have shown the ability to trigger programmed cell death in cancer cells.
- Multidrug Resistance Modulation : By altering cellular pathways, it may help overcome resistance in tumor cells.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Neuroprotection : A study demonstrated that a related tetrahydroisoquinoline derivative protected neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species levels .
- Antitumor Efficacy : Another investigation found that brominated coumarins significantly inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
